molecular formula C9H15N B065062 1-Cyclohexyl-2-methylideneaziridine CAS No. 195153-97-0

1-Cyclohexyl-2-methylideneaziridine

Cat. No. B065062
M. Wt: 137.22 g/mol
InChI Key: FEXZPRHYNYLEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2-methylideneaziridine (CHMA) is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. CHMA is a three-membered heterocyclic compound that contains an aziridine ring. It is a colorless liquid that has a characteristic odor and is highly reactive. CHMA is widely used in synthetic chemistry as a building block for the synthesis of various complex organic compounds.

Mechanism Of Action

The mechanism of action of 1-Cyclohexyl-2-methylideneaziridine is not well understood. However, it is believed that 1-Cyclohexyl-2-methylideneaziridine reacts with various nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reactivity of 1-Cyclohexyl-2-methylideneaziridine towards nucleophiles is attributed to the presence of the highly strained aziridine ring.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Cyclohexyl-2-methylideneaziridine are not well studied. However, it has been reported that 1-Cyclohexyl-2-methylideneaziridine has low toxicity and is not mutagenic or carcinogenic. 1-Cyclohexyl-2-methylideneaziridine has also been shown to exhibit insecticidal and antimicrobial properties.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Cyclohexyl-2-methylideneaziridine in lab experiments include its high reactivity, versatility, and low toxicity. 1-Cyclohexyl-2-methylideneaziridine is also readily available and can be synthesized in large quantities. However, the limitations of using 1-Cyclohexyl-2-methylideneaziridine include its highly reactive nature, which requires careful handling and storage. 1-Cyclohexyl-2-methylideneaziridine is also sensitive to moisture and air, which can lead to degradation and decreased reactivity.

Future Directions

There are several future directions for the research on 1-Cyclohexyl-2-methylideneaziridine. One possible direction is the development of new synthetic methods for the preparation of 1-Cyclohexyl-2-methylideneaziridine and its derivatives. Another direction is the investigation of the mechanism of action of 1-Cyclohexyl-2-methylideneaziridine towards various nucleophiles. Additionally, the potential applications of 1-Cyclohexyl-2-methylideneaziridine in the field of materials science and drug discovery can also be explored.

Synthesis Methods

1-Cyclohexyl-2-methylideneaziridine can be synthesized by the reaction of cyclohexylamine with formaldehyde and subsequent treatment with sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which is then converted into the aziridine ring by the action of sodium hydroxide. The yield of 1-Cyclohexyl-2-methylideneaziridine can be improved by using a solvent such as toluene or benzene.

Scientific Research Applications

1-Cyclohexyl-2-methylideneaziridine has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and insecticides. 1-Cyclohexyl-2-methylideneaziridine has also been used as a reagent in organic synthesis for the preparation of various complex organic compounds.

properties

CAS RN

195153-97-0

Product Name

1-Cyclohexyl-2-methylideneaziridine

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-cyclohexyl-2-methylideneaziridine

InChI

InChI=1S/C9H15N/c1-8-7-10(8)9-5-3-2-4-6-9/h9H,1-7H2

InChI Key

FEXZPRHYNYLEKF-UHFFFAOYSA-N

SMILES

C=C1CN1C2CCCCC2

Canonical SMILES

C=C1CN1C2CCCCC2

synonyms

Aziridine, 1-cyclohexyl-2-methylene- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.